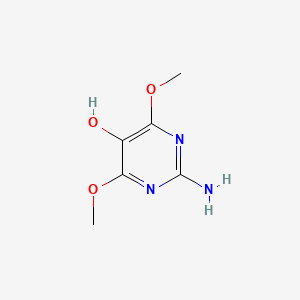

2-Amino-4,6-dimethoxypyrimidin-5-ol

概要

説明

2-Amino-4,6-dimethoxypyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: 2-Amino-4,6-dimethoxypyrimidin-5-ol can be synthesized from 2-amino-4,6-dihydroxypyrimidine. The process involves the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is carried out at a temperature of 150°C for 10 hours, achieving a conversion rate of 87.7% and selectivity of 40.5% .

Industrial Production Methods: An alternative industrial method involves using malononitrile as a raw material. This method employs special solvents and specific catalysts to facilitate reactions such as imidization, cyanamide substitution, and aromatic cyclization. This process is environmentally friendly, with minimal waste production and high purity of the final product .

化学反応の分析

Types of Reactions: 2-Amino-4,6-dimethoxypyrimidin-5-ol undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

Methylation: Dimethyl carbonate is commonly used as a methylating agent.

Catalysts: Potassium carbonate and phase transfer catalysts like tetrabutyl ammonium bromide are frequently used.

Major Products Formed: The primary product formed from these reactions is this compound itself, with potential derivatives depending on the specific reaction conditions and reagents used .

科学的研究の応用

Synthesis and Preparation Methods

The synthesis of 2-amino-4,6-dimethoxypyrimidin-5-ol has been explored through various methods, emphasizing efficiency and environmental considerations. Notable preparation methods include:

- Cyclization Reactions : Utilizing malonic diester and disubstituted methyleneguanidine salts under alkaline conditions to achieve high yields with minimal waste .

- Cyanamide Reactions : Employing malononitrile and methanol in a series of reactions to yield the desired pyrimidine compound, noted for its safety and cost-effectiveness .

These methods highlight the compound's accessibility for industrial production, catering to the high demand in agricultural applications.

Agricultural Applications

This compound serves as a crucial intermediate in the synthesis of sulfonylurea herbicides. These herbicides are characterized by their high efficacy and low toxicity, making them environmentally friendly options for weed control in crops such as rice and corn. The global market for sulfonylurea herbicides is substantial, reflecting the importance of this compound in agricultural chemistry .

Pharmaceutical Applications

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance:

- Anticancer Activity : Ferrocenyl chalcones synthesized using this pyrimidine derivative demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and 4T1 (breast cancer) cell lines. The IC50 values ranged from 6.59 μM to over 200 μM, indicating potent activity .

These findings suggest that compounds derived from this compound could be developed into effective anticancer agents.

The biological activity of this compound extends beyond its role in herbicides and pharmaceuticals:

- Antioxidant Properties : Studies have shown that certain derivatives possess antioxidant capabilities comparable to established antioxidants like ascorbic acid . This property could be beneficial in developing supplements or therapeutic agents aimed at oxidative stress-related diseases.

Case Studies and Research Findings

Several research studies have documented the applications of this compound:

These studies underscore the versatility of this compound across multiple fields.

作用機序

The exact mechanism of action of 2-Amino-4,6-dimethoxypyrimidin-5-ol varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby affecting various biochemical pathways. For instance, some derivatives of pyrimidines are known to inhibit nitric oxide production in immune cells, which can have anti-inflammatory effects .

類似化合物との比較

2-Amino-4,6-dihydroxypyrimidine: This compound is a precursor in the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol.

2-Amino-4,6-dichloropyrimidine: Known for its antiviral properties, this compound shares a similar pyrimidine structure.

2-Amino-4,6-dihydroxypyrimidinium hexafluorosilicate: This compound has been studied for its anticaries activity.

Uniqueness: this compound is unique due to its dual methoxy groups, which confer distinct chemical reactivity and biological activity compared to its hydroxyl or chloro-substituted counterparts. This makes it a valuable compound for various synthetic and research applications.

生物活性

2-Amino-4,6-dimethoxypyrimidin-5-ol (ADMP) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including anti-inflammatory properties, antileishmanial activity, and potential applications in treating age-related diseases.

- Molecular Formula : C_7H_10N_4O_2

- Molecular Weight : 174.18 g/mol

- Density : 1.373 g/cm³

- Boiling Point : 404.3°C at 760 mmHg

- Melting Point : Not available

- Flash Point : 198.3°C

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including ADMP. Research indicates that certain substituted pyrimidines exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.

| Compound | COX-2 IC50 (μmol) | COX-1 IC50 (μmol) |

|---|---|---|

| ADMP | 0.04 ± 0.09 | Not specified |

| Celecoxib | 0.04 ± 0.01 | Not specified |

In vitro studies demonstrated that compounds similar to ADMP effectively suppressed COX-2 activity, suggesting a potential role in managing inflammatory conditions such as arthritis and other inflammatory disorders .

2. Antileishmanial Activity

ADMP has also been investigated for its antileishmanial properties. In a study involving antimony(III) complexes derived from ADMP, significant biological activity was observed against Leishmania tropica promastigotes.

| Compound | Activity | Mechanism of Action |

|---|---|---|

| ADMP | Moderate | Glutathione reductase inhibition |

The synthesized compounds demonstrated promising results in inhibiting glutathione reductase, an enzyme crucial for the survival of the parasite, indicating potential use in treating leishmaniasis .

3. Neuroprotective Effects

ADMP has shown potential neuroprotective effects in various studies related to age-related diseases such as Alzheimer's disease (AD). It was found to protect human cell lines against oxidative stress induced by hydrogen peroxide and hydroxyl radicals.

| Cell Type | Protective Effect |

|---|---|

| Human lens epithelial cells | Increased cell viability |

| Human retinal pigmented epithelial cells | Enhanced glutathione levels |

| Human hippocampal astrocyte cells | Reduced oxidative damage |

These findings suggest that ADMP may serve as a multifunctional antioxidant, providing therapeutic benefits against oxidative stress-related conditions .

Case Study 1: In Vivo Assessment of Anti-inflammatory Activity

A study conducted on animal models evaluated the anti-inflammatory effects of ADMP derivatives against carrageenan-induced paw edema. The results indicated that these compounds exhibited a dose-dependent reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin.

Case Study 2: Neuroprotection in Animal Models

In experimental models of Alzheimer's disease, ADMP derivatives were assessed for their ability to mitigate cognitive decline. The results showed improved cognitive function and reduced oxidative stress markers in treated animals compared to controls.

特性

IUPAC Name |

2-amino-4,6-dimethoxypyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-11-4-3(10)5(12-2)9-6(7)8-4/h10H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNIWFQDRBHOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)N)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668594 | |

| Record name | 2-Amino-4,6-dimethoxypyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267224-18-0 | |

| Record name | 2-Amino-4,6-dimethoxypyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。